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calcyclin-associated protein 50

Cat. No.: B1175955
CAS No.: 148412-77-5
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Description

Nomenclature and Historical Context of Calcyclin-Associated Protein 50 (CAP50)/Annexin (B1180172) A11

This compound (CAP50) is a protein with a molecular weight of approximately 50-56 kDa. nih.govnih.gov It is also widely known by the name Annexin A11 (ANXA11). wikipedia.orguniprot.org Historically, a 50-kDa protein that binds to the growth-regulated gene product, calcyclin (B1166246), in a calcium-dependent manner was purified from bovine lung. nih.govresearchgate.net Partial amino acid sequencing revealed it to be the bovine equivalent of the rabbit lung protein CAP-50, establishing it as a member of the annexin family. nih.govresearchgate.net Further research confirmed that CAP-50 is a distinct molecule from synexin (Annexin A7). researchgate.net The gene encoding for this protein in humans is ANXA11. wikipedia.orguniprot.org

Table 1: Nomenclature of this compound

Name Abbreviation Notes
This compoundCAP50Named for its association with calcyclin and its molecular weight. nih.govresearchgate.net
Annexin A11ANXA11Official nomenclature within the annexin protein family. wikipedia.orguniprot.org
56 kDa autoantigen-Recognized by sera from patients with various autoimmune diseases. wikipedia.org
Annexin XIANX11An alternative name for Annexin A11. uniprot.org

Classification within the Annexin Protein Family

The annexins are a superfamily of proteins that bind to phospholipids (B1166683) in a calcium-dependent manner. ebi.ac.ukwikipedia.org This family is extensive, with over a thousand members identified across major eukaryotic phyla, though they are absent in yeasts and prokaryotes. nih.gov The 12 annexins found in vertebrates are categorized into the annexin A family, designated as ANXA1 through ANXA13 (with A12 being unassigned). ebi.ac.ukfrontiersin.org

Structurally, all annexins share a conserved C-terminal core domain. nih.govfrontiersin.org This core is composed of four similar repeats, each about 70 amino acids long. nih.gov Each repeat contains a characteristic 'type 2' calcium-binding motif with the sequence 'GxGT-[38 residues]-D/E'. ebi.ac.uknih.gov These repeats fold into a structure resembling a flattened disc with a convex surface where the Ca2+-binding loops are located. ebi.ac.uk In contrast, the N-terminal domains of annexins are variable, providing unique properties to each member, including binding sites for various proteins. frontiersin.org Annexin A11 is noted for having one of the longest N-terminal domains among the annexins, consisting of about 200 residues. nih.govnih.gov

Table 2: Key Characteristics of the Annexin Protein Family

Characteristic Description
Core Structure Conserved C-terminal core domain with four homologous repeats (eight in ANXA6). nih.govfrontiersin.org
Calcium Binding Calcium-dependent binding to phospholipids via 'type 2' calcium-binding sites. ebi.ac.uknih.gov
N-Terminal Domain Variable N-terminal region that confers functional specificity. frontiersin.org
Functions Involved in membrane trafficking, signal transduction, and membrane repair. ebi.ac.ukfrontiersin.org

Properties

CAS No.

148412-77-5

Molecular Formula

C14H21NO2S

Synonyms

calcyclin-associated protein 50

Origin of Product

United States

Molecular Architecture and Conformational Dynamics of Calcyclin Associated Protein 50 Cap50 /annexin A11

Primary Structure and Amino Acid Composition

The human ANXA11 protein consists of 504 amino acids and has a molecular weight of approximately 56 kDa. wikipedia.orgnih.gov Its primary structure is notable for a unique amino acid distribution between its two major domains. The long N-terminal domain is characterized by low complexity regions and a high concentration of specific amino acids. nih.govfrontiersin.org It is particularly enriched in proline, glycine, and tyrosine residues. nih.govfebscongress.orgbiorxiv.org Prolines alone constitute about one-third of the residues within this N-terminal region. nih.govfrontiersin.org In contrast, the C-terminal domain features a more conserved composition typical of the annexin (B1180172) family. nih.gov

Domain Organization and Characteristic Motifs

ANXA11 exhibits the characteristic domain organization of the annexin family: a variable N-terminal domain and a conserved C-terminal core domain. wikipedia.org

N-Terminal Domain: The N-terminus of ANXA11 is one of the longest in the vertebrate annexin family, comprising approximately 200 residues. nih.govfrontiersin.orgnih.gov This region is predicted to be largely intrinsically disordered. frontiersin.orgbiorxiv.orgcrick.ac.uk It houses several key interaction motifs. For instance, in rabbit ANXA11, the region spanning Gln49-Thr62 is responsible for the calcium-dependent binding to S100A6 (calcyclin). nih.gov Furthermore, a segment within residues 38-59 is suggested to form a helical structure, analogous to a motif in Annexin A1. frontiersin.orgcrick.ac.uk This domain also interacts with the apoptosis-linked gene-2 protein (ALG-2). wikipedia.orgnih.gov

C-Terminal Core Domain: The C-terminal core is evolutionarily conserved and is the hallmark of the annexin family. nih.govbiorxiv.org It is composed of four homologous repeats, known as annexin repeats or domains, with the exception of Annexin A6 which has eight. nih.govnih.govbiorxiv.org Each repeat contains about 70 amino acids folded into five α-helices (termed A, B, C, D, and E). nih.govnih.govbiorxiv.org These repeats form a compact, curved structure. The C-terminal core contains the binding sites for calcium and phospholipids (B1166683), which are crucial for the protein's function. wikipedia.orgnih.gov A short, stabilizing segment near the start of the core domain forms a "Velcro-like" bridge, linking domains I and IV through main-chain hydrogen bonds. nih.govbiorxiv.org This bridging motif is conserved across most annexins. nih.govbiorxiv.org

Calcium-Dependent Conformational Changes and Ligand Binding Surfaces

A defining feature of ANXA11 and other annexins is their interaction with other molecules in a calcium-dependent manner. nih.gov The Ca²⁺ binding sites are located on the convex side of the C-terminal core, specifically within the loops that connect helices A and B, and D and E. nih.govnih.gov

The binding of calcium ions induces conformational changes that are critical for function. This change primes the protein for binding to negatively charged phospholipids, such as phosphatidylserine, on membrane surfaces. nih.govbiorxiv.org The interaction between the C-terminal domain and membrane phospholipids has been confirmed to be calcium-dependent, with a measured dissociation constant (Kd) for calcium binding to the C-terminus of 0.6 µM. febscongress.org

While calcium binding is essential for lipid interaction, studies on the full-length protein suggest it does not undergo major global conformational changes upon calcium binding. frontiersin.org The N-terminus, in particular, appears largely unaffected by calcium levels, indicating it may not directly participate in calcium regulation. frontiersin.orgcrick.ac.uk However, the conformation of the N-terminus is altered following the Ca²⁺-dependent binding of the protein to phosphatidylserine. nih.govbiorxiv.org

The binding of ANXA11 to its protein partners is also regulated by calcium. The interaction with its namesake, calcyclin (B1166246) (S100A6), and with ALG-2, occurs in a Ca²⁺-dependent manner. wikipedia.orgnih.gov Furthermore, the subcellular localization of ANXA11 can be influenced by calcium concentrations. At low intracellular calcium levels, the protein is predominantly found in the nucleus, but it shifts to the cytoplasm at higher calcium concentrations. wikigenes.org A significant portion of the nuclear ANXA11 can be released by chelating calcium. nih.gov

Comparative Structural Biology with Other Annexin Family Members

The structure of ANXA11 shares fundamental similarities with other members of the annexin family while also possessing unique features.

Conserved Core: The C-terminal core domain is the most conserved feature across the annexin family. biorxiv.org The crystal structure of the ANXA11 core domain shows the canonical annexin fold and can be superimposed on the core domains of other annexins with high fidelity (within 1.2 Å). nih.govfrontiersin.org This core structure, with its four (or eight in ANXA6) repeats of five α-helices, is distinct from other calcium-binding protein families like those with EF-hand or C2 domains. nih.gov

Variable N-Terminus: The primary source of structural and functional diversity among annexins is the N-terminal domain. nih.gov ANXA11 and ANXA7 are notable for having unusually long N-termini, in contrast to the typically short (10-30 residues) N-termini of other annexins. nih.govbiorxiv.org The N-termini of ANXA11 and ANXA7 are similar in that they are both hydrophobic and rich in glycine, tyrosine, and proline. nih.govbiorxiv.org The N-terminus of ANXA11 also contains a motif that is functionally reminiscent of the N-terminus of Annexin A1, where calcium binding to the core domain causes the release of an N-terminal alpha-helix, making it available for protein-protein interactions. nih.govfrontiersin.org

Evolutionary Conservation Across Species

The evolutionary history of the annexin family reveals a pattern of conservation and divergence. The C-terminal core domain is highly conserved across eukaryotes, reflecting its fundamental role in calcium-dependent phospholipid binding. nih.govbiorxiv.org In contrast, the N-terminal domain is non-conserved, allowing for the evolution of specific functions for each annexin member. nih.govfrontiersin.org

The gene for human ANXA11 is located on chromosome 10q22.3, while the mouse ortholog is on chromosome 14. wikipedia.org Analysis of the ANXA11 gene structure suggests it may be the progenitor from which other paralogous annexin genes evolved. wikipedia.org

Intermolecular Interactions and Complex Formation Involving Calcyclin Associated Protein 50 Cap50 /annexin A11

Direct Interaction with Calcyclin (B1166246) (S100A6)

A primary and well-characterized interaction of CAP50/Annexin (B1180172) A11 is with Calcyclin, a protein belonging to the S100 family, designated as S100A6. nih.gov This interaction is highly specific and plays a significant role in the regulation of cellular processes.

The binding of S100A6 to the N-terminal proline-rich domain of Annexin A11 has been shown to occur with high affinity. Surface plasmon resonance (SPR) measurements have determined the dissociation constant (K_D) for the interaction between the S100A6 dimer and the N-terminal domain of Annexin A11 (residues 2-196) to be approximately 71 nM. Further studies using truncated versions of the Annexin A11 N-terminus have identified a high-affinity binding site located between residues 52-68. The interaction between S100A6 and this region (A11 2-68) has a K_D of about 121 nM. A weaker affinity binding site is also present between residues 2-52. In terms of stoichiometry, it has been established that the S100A6 dimer binds to a single monomer of Annexin A11.

Binding PartnersDissociation Constant (K_D)Stoichiometry (S100A6:ANXA11)Technique
S100A6 dimer and ANXA11 (2-196)71 nM1:1 (dimer:monomer)Surface Plasmon Resonance (SPR)
S100A6 dimer and ANXA11 (2-88)43 nM1:1 (dimer:monomer)Isothermal Titration Calorimetry (ITC)
S100A6 dimer and ANXA11 (2-68)121 nM1:1 (dimer:monomer)Isothermal Titration Calorimetry (ITC)
S100A6 dimer and ANXA11 (2-52)~6 µM1:1 (dimer:monomer)Isothermal Titration Calorimetry (ITC)

The formation of the S100A6-Annexin A11 complex is strictly dependent on the presence of calcium ions (Ca²⁺). S100 proteins, including S100A6, are EF-hand calcium-binding proteins. Upon binding to calcium, S100A6 undergoes a conformational change that exposes a hydrophobic binding surface, enabling its interaction with target proteins like Annexin A11. This calcium-dependent interaction is a key regulatory mechanism, ensuring that the complex is formed in response to intracellular calcium signals. The interaction is reversible, and the complex dissociates when calcium levels decrease.

The interaction between S100A6 and the N-terminal domain of Annexin A11 has significant functional implications, particularly in the context of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). The proline-rich N-terminal domain of Annexin A11 can form amyloid-like fibrils. Research has demonstrated that S100A6 can dissolve these fibrils in a time-dependent manner. This suggests that the S100A6-Annexin A11 interaction may play a protective role by preventing or reversing the aggregation of Annexin A11, a pathological hallmark in some forms of ALS. Mutations in the N-terminus of Annexin A11 associated with ALS have been shown to slow down this S100A6-mediated fibril dissolution. Furthermore, the complex is implicated in the regulation of the cell cycle.

Interactions with Phospholipids (B1166683) and Biological Membranes

A defining characteristic of the annexin family, including Annexin A11, is their ability to bind to negatively charged phospholipids in biological membranes in a calcium-dependent manner. The conserved C-terminal core of Annexin A11 contains multiple calcium-binding sites. When intracellular calcium levels rise, Annexin A11 is recruited to cellular membranes, such as the plasma membrane, nuclear envelope, and endosomes, through its interaction with phospholipids like phosphatidylserine. This binding is thought to induce conformational changes in the protein and is a prerequisite for many of its functions, including its role in membrane trafficking and organization.

Associations with Cytoskeletal Components

Both Annexin A11 and S100A6 have been reported to interact with components of the cytoskeleton, suggesting a role for the complex in cytoskeletal dynamics and organization. Annexins, as a family, are known to be involved in anchoring the cytoskeleton to the cell membrane. nih.gov S100A6 has been shown to interact with a variety of cytoskeletal proteins, including actin, α- and β-tubulin, tropomyosin, and kinesin light chain. mdpi.com While direct binding studies of the pre-formed S100A6-Annexin A11 complex with cytoskeletal elements are limited, the individual interactions of its components strongly suggest that the complex is associated with both the actin and microtubule networks. This association is likely important for processes such as cell division, motility, and intracellular transport. For instance, Annexin A11 has been described as a molecular tether that links RNA granules to lysosomes for transport along microtubules. nih.govfrontiersin.org

Other Identified Protein Ligands and Binding Partners

Beyond S100A6, Annexin A11 interacts with several other proteins. The N-terminal domain of Annexin A11 also binds to the apoptosis-linked gene-2 protein (ALG-2) in a calcium-dependent manner. nih.govnih.gov In the context of ALS, Annexin A11 has been shown to interact with RNA-binding proteins such as FUS and hnRNPA1. researchgate.net Additionally, Annexin A11 itself is an RNA-binding protein. nih.gov

S100A6 also has a broad range of binding partners, which includes other S100 proteins (forming heterodimers with S100B), the tumor suppressor p53, and the Calcyclin-binding protein/Siah-1-interacting protein (CacyBP/SIP). nih.gov

Interacting Partners of CAP50/Annexin A11 and Calcyclin (S100A6)
ProteinBinding PartnerFunctional Context
CAP50/Annexin A11 Calcyclin (S100A6)Cell cycle regulation, dissolution of protein aggregates
Apoptosis-linked gene-2 (ALG-2)Apoptosis, Calcium signaling
Fused in sarcoma (FUS)RNA processing, ALS pathogenesis
Heterogeneous nuclear ribonucleoprotein A1 (hnRNPA1)RNA processing, ALS pathogenesis
RNARNA granule transport
Calcyclin (S100A6) CAP50/Annexin A11Cell cycle regulation, dissolution of protein aggregates
p53Tumor suppression, cell cycle control
CacyBP/SIPUbiquitination, protein degradation
S100BFormation of heterodimers
ActinCytoskeletal organization
TubulinCytoskeletal organization
TropomyosinCytoskeletal regulation
Kinesin light chainMicrotubule-based transport

Comparative Analysis with Distinct Calcyclin (S100A6)-Binding Proteins (e.g., CacyBP/SIP)

The interaction of Calcyclin-Associated Protein 50 (CAP50), also known as Annexin A11, with calcyclin (S100A6) provides a valuable case study in the specific and regulated nature of protein-protein interactions. To better understand the nuances of this association, it is instructive to compare it with the binding of S100A6 to another well-characterized partner, the Calcyclin-Binding Protein/Siah-1 Interacting Protein (CacyBP/SIP). While both CAP50/Annexin A11 and CacyBP/SIP are targets of S100A6, they exhibit notable differences in their binding characteristics and the functional outcomes of these interactions.

A primary point of convergence in the intermolecular interactions of both CAP50/Annexin A11 and CacyBP/SIP with S100A6 is the strict dependence on calcium. The binding of Ca²⁺ to the EF-hand motifs of S100A6 induces a conformational change that exposes a hydrophobic binding surface, which is essential for its interaction with target proteins. This calcium-dependency ensures that the downstream effects of these interactions are tightly coupled to intracellular calcium signaling pathways.

However, the specifics of their interactions with S100A6 diverge significantly. CAP50/Annexin A11 interacts with S100A6 through its N-terminal domain. This interaction is highly specific, as demonstrated by the fact that not all S100 proteins bind to CAP50/Annexin A11. Furthermore, the binding is isoform-specific; for instance, in rabbits, only the Annexin A11-A isoform, which contains a specific sequence from Gln49 to Thr62, is capable of binding to S100A6, while the Annexin A11-B isoform, which lacks this region due to alternative splicing, does not interact with S100A6 nih.gov. This highlights a precise mechanism of regulation at the level of RNA processing.

In contrast, CacyBP/SIP interacts with S100A6 via its C-terminal SGS domain ptbioch.edu.pl. The dissociation constant (Kd) for the interaction between S100A6 and CacyBP/SIP has been determined to be in the micromolar range, indicating a moderately strong affinity researchgate.net. Isothermal titration calorimetry has revealed a surprising binding stoichiometry of one CacyBP/SIP molecule per S100A6 dimer, a departure from the more common 1:1 ratio observed for many S100 protein-target interactions nih.gov.

The functional consequences of these interactions also appear to be distinct. The binding of S100A6 to CacyBP/SIP has been shown to modulate the latter's function in several ways. For example, S100A6 can compete with ERK1/2 for binding to CacyBP/SIP and can inhibit the phosphorylation of CacyBP/SIP by casein kinase II ptbioch.edu.plmdpi.com. These modulatory effects suggest a role for S100A6 in regulating CacyBP/SIP's involvement in cellular processes such as ubiquitination, cell proliferation, and signal transduction pathways ptbioch.edu.plmdpi.comnih.govnih.gov. S100A6 has been implicated in the nuclear translocation of CacyBP/SIP in a Ca²⁺-dependent manner in colon cancer cells mdpi.com.

For CAP50/Annexin A11, its interaction with S100A6 is thought to be involved in membrane-related processes, a characteristic function of annexins mdpi.comnih.gov. Annexins, as a family, are known to be involved in membrane trafficking, organization, and repair. The specific functional ramification of the S100A6-Annexin A11 complex is an area of ongoing research, but it is likely to be distinct from the regulatory role S100A6 plays on the enzymatic and scaffolding functions of CacyBP/SIP.

The following table provides a comparative summary of the key features of the interaction of CAP50/Annexin A11 and CacyBP/SIP with S100A6.

FeatureCAP50/Annexin A11CacyBP/SIP
S100A6 Binding Domain N-terminal region (e.g., Gln49-Thr62 in rabbit isoform A) nih.govC-terminal SGS domain ptbioch.edu.pl
Calcium Dependence Yes nih.govYes ptbioch.edu.pl
Binding Stoichiometry (with S100A6 dimer) Not definitively reported1:1 (one CacyBP/SIP molecule per S100A6 dimer) nih.gov
Dissociation Constant (Kd) Not definitively reported~1 µM researchgate.net
Isoform Specificity Yes (Annexin XI-A binds, XI-B does not) nih.govNot reported
Functional Consequence of S100A6 Binding Likely involved in membrane-related processes mdpi.comnih.govModulation of interactions with other proteins (e.g., ERK1/2) and inhibition of phosphorylation ptbioch.edu.plmdpi.com; regulation of ubiquitination and cell signaling ptbioch.edu.plnih.gov

Cellular Localization and Dynamic Trafficking of Calcyclin Associated Protein 50 Cap50 /annexin A11

Subcellular Distribution Under Basal Conditions

Under normal physiological conditions, CAP50/Annexin (B1180172) A11 exhibits a widespread but specific distribution within the cell. It is not confined to a single organelle but is found in both the cytoplasm and the nucleus. nih.gov In many cell types, it is predominantly localized in the cytoplasm. nih.gov However, in others, it shows a significant nuclear presence. nih.gov

During the interphase stage of the cell cycle, CAP50/Annexin A11 is often observed throughout the nucleoplasm. Furthermore, it has been identified at the centrosome and along the microtubule network, suggesting a role in cytoskeletal organization and intracellular transport even in a resting state. This dual localization in both the nuclear and cytoplasmic compartments hints at its involvement in a broad spectrum of cellular activities.

Dynamic Relocation in Response to Intracellular Signals

A hallmark of CAP50/Annexin A11 is its dynamic relocalization in response to changes in intracellular signaling molecules, most notably calcium (Ca²⁺). An increase in intracellular Ca²⁺ concentration triggers a dramatic translocation of CAP50/Annexin A11. nih.gov This calcium-dependent movement directs the protein to both the plasma membrane and the nuclear envelope. nih.gov

This translocation is a key mechanism by which CAP50/Annexin A11 engages with different cellular machineries. For instance, its movement to the plasma membrane is crucial for its role in membrane repair processes. Upon injury, the influx of calcium recruits CAP50/Annexin A11 to the site of damage, where it participates in sealing the membrane breach. biorxiv.orgbiorxiv.org This rapid response highlights the protein's role as a sensor and effector in maintaining cellular integrity.

Nuclear Translocation and Regulation of Nuclear Functions

The presence and dynamic movement of CAP50/Annexin A11 within the nucleus are critical for fundamental nuclear processes, particularly those related to cell cycle progression. The N-terminal domain of Annexin A11 is thought to be responsible for its nuclear localization. nih.gov

During mitosis, the distribution of CAP50/Annexin A11 changes dramatically. It has been observed to move from the nucleus to the spindle poles during metaphase and then to the spindle midzone in anaphase. nih.gov This precise spatiotemporal control is essential for its role in cytokinesis, the final stage of cell division. nih.govnih.gov Specifically, CAP50/Annexin A11 is recruited to the midbody, a transient structure necessary for the separation of daughter cells, and its absence leads to failed cytokinesis and subsequent cell death. nih.govnih.gov

Furthermore, CAP50/Annexin A11 is involved in the breakdown and reassembly of the nuclear envelope during mitosis. nih.gov Its interaction with calcyclin (B1166246) (S100A6) at the nuclear envelope is thought to be important for these processes. biorxiv.org Mutations in ANXA11 have been linked to dysfunction of the nuclear envelope, underscoring its importance in maintaining nuclear architecture and function. nih.gov

Association with Plasma Membrane and Nuclear Envelope

CAP50/Annexin A11's ability to associate with both the plasma membrane and the nuclear envelope is a central feature of its function. This association is often mediated by calcium, which induces a conformational change in the protein, enabling it to bind to negatively charged phospholipids (B1166683) present in these membranes. frontiersin.orgnih.gov

At the plasma membrane, this binding is not only crucial for membrane repair but also for its potential role in exocytosis and endocytosis. nih.gov Its interaction with membrane lipids can also influence membrane organization and the formation of specific membrane domains. biorxiv.org

The association with the nuclear envelope is particularly dynamic during the cell cycle. nih.gov During prophase, an increase in nuclear calcium concentration can trigger the translocation of CAP50/Annexin A11 to the nuclear envelope, where it colocalizes with calcyclin. biorxiv.org This interaction is believed to be important for the regulation of events leading to nuclear envelope breakdown.

Involvement in Membrane Dynamics and Vesicular Transport Processes

Emerging evidence has solidified the role of CAP50/Annexin A11 in the intricate processes of membrane dynamics and vesicular transport. It has been identified as a key player in the early secretory pathway, specifically in the transport of cargo from the endoplasmic reticulum (ER) to the Golgi apparatus. nih.gov In this capacity, it interacts with ALG-2 and Sec31A, components of the COPII coat, to stabilize the ER exit sites. nih.gov

Moreover, CAP50/Annexin A11 functions as a molecular tether, linking RNA-containing granules to lysosomes for their long-distance transport along microtubules. frontiersin.orgnih.gov This "hitchhiking" mechanism is vital for the proper distribution of messenger RNA within the cell, particularly in neurons. frontiersin.orgnih.gov

The protein is also implicated in membrane repair, a critical process for cell survival. In response to membrane damage, CAP50/Annexin A11 is rapidly recruited to the injury site, where it acts in concert with the Endosomal Sorting Complex Required for Transport (ESCRT) machinery to seal the breach. biorxiv.orgbiorxiv.org While annexins are among the first responders to the damage, the ESCRT components assemble after the initial sealing to help shed the damaged membrane portions. biorxiv.org This coordinated action highlights a sophisticated cellular response to maintain membrane integrity.

Below is a table summarizing the key interactions and localizations of CAP50/Annexin A11:

Cellular Location/ProcessInteracting Partner(s)Key Function
Nucleus Calcyclin (S100A6)Cell cycle progression, cytokinesis, nuclear envelope dynamics
Plasma Membrane Phospholipids, ESCRT machineryMembrane repair, potential role in exocytosis/endocytosis
Nuclear Envelope Calcyclin (S100A6), PhospholipidsRegulation of nuclear envelope breakdown and reassembly
Vesicular Transport ALG-2, Sec31A, RNA granules, LysosomesER-to-Golgi transport, long-distance transport of RNA granules
Cytoskeleton MicrotubulesIntracellular transport

Functional Roles and Regulatory Mechanisms of Calcyclin Associated Protein 50 Cap50 /annexin A11 in Cellular Physiology

Modulation of Intracellular Signal Transduction Pathways

ANXA11 is a significant modulator of intracellular signal transduction, influencing various pathways that govern cellular responses to external stimuli. Its function is intricately linked to its calcium-binding properties, which allow it to interact with other signaling molecules and cellular structures in a regulated manner.

As a calcium-binding protein, ANXA11 is a key participant in calcium signaling networks. nih.gov An increase in intracellular calcium concentration triggers the translocation of ANXA11 to the plasma membrane and the nuclear envelope. ucl.ac.uk This relocalization is a critical step in its function, enabling it to interact with specific binding partners and modulate downstream signaling events. For instance, the N-terminal domain of ANXA11 contains binding sites for S100A6 (calcyclin) and the apoptosis-linked gene 2 (ALG-2) protein, and these interactions are calcium-dependent. nih.govacs.org By delivering calcium to these partners, ANXA11 can augment specific signaling cascades, such as those involved in apoptosis. nih.gov

Experimental evidence has demonstrated that stimulation of cells with ionomycin, a calcium ionophore, leads to a rapid translocation of ANXA11 from the cytoplasm to the plasma and nuclear membranes, highlighting its sensitivity and responsiveness to changes in intracellular calcium levels. ucl.ac.uk

ANXA11 has been shown to influence the activity of specific kinases and phosphatases, thereby controlling key cellular processes like proliferation, migration, and invasion. One of the well-documented pathways regulated by ANXA11 is the AKT/GSK-3β pathway. Downregulation of ANXA11 has been observed to inhibit cell proliferation, invasion, and migration in gastric cancer cells through the modulation of this pathway. The AKT/GSK-3β signaling cascade is a crucial regulator of cell survival, growth, and metabolism. elifesciences.orgscienceopen.com

While direct regulation of Src kinase by ANXA11 is not extensively detailed in the available research, the broader family of annexins is known to be involved in the regulation of various kinases. For example, the adaptor protein p140Cap has been identified as a Src-binding protein that regulates Src activation via the C-terminal Src kinase (Csk). nih.gov Given the functional similarities within the annexin (B1180172) family, it is plausible that ANXA11 may also participate in the complex regulation of Src family kinases, although further research is needed to elucidate the precise mechanisms.

There is limited direct evidence of ANXA11 regulating specific phosphatase activities. However, some studies have noted that tyrosine phosphatases, such as PTP-BL, which localize to the midbody during cytokinesis similarly to ANXA11, can influence this process. ucl.ac.uk This co-localization suggests potential functional interactions, but direct regulation of phosphatase activity by ANXA11 remains an area for future investigation.

Regulation of Cell Proliferation and Cell Cycle Progression

ANXA11 plays a significant role in the regulation of cell proliferation and the intricate process of cell cycle progression. ucl.ac.uk Its expression and subcellular localization are dynamically regulated throughout the cell cycle. In interphase cells, ANXA11 is predominantly found in the nucleus. nih.gov However, as cells enter mitosis, its distribution changes dramatically. ucl.ac.uknih.gov

During mitosis, ANXA11 localizes to the mitotic spindle at metaphase and anaphase, and subsequently to the midbody during cytokinesis. ucl.ac.uk This dynamic localization suggests a direct involvement in the mechanics of cell division. The association of ANXA11 with the microtubule network throughout mitosis further supports its role in the proper segregation of chromosomes and the completion of cell division. ucl.ac.uk The centrosomal localization of ANXA11 may serve as a docking site, allowing for its efficient targeting to different locations within the cell as the cell cycle progresses. ucl.ac.uk

The differential nuclear staining of ANXA11 in embryonic tissues compared to adult tissues, which are primarily composed of post-mitotic cells, further points to its role in regulating cell proliferation. ucl.ac.uk

Role in Cellular Differentiation and Development

The expression of ANXA11 is differentially regulated during tissue development, indicating its importance in cellular differentiation and embryonic development. ucl.ac.uk In rat embryonic tissues, a notable nuclear staining of ANXA11 is observed, which is less prominent in adult tissues, suggesting a specific role during developmental stages. ucl.ac.ukresearchgate.net

Studies in zebrafish have shown that the loss of Annexin A11 leads to aberrant axonal morphology, highlighting its critical role in neuronal development and the maintenance of neuronal architecture. nih.gov Furthermore, mutations in ANXA11 have been linked to neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS), where it is believed to disrupt the transport of RNA granules within neurons. researchgate.netnih.gov This implicates ANXA11 in the proper functioning and survival of post-mitotic cells like neurons. nih.gov

In the context of myogenesis, the gene encoding calcyclin (B1166246) (S100A6), a known binding partner of ANXA11, is under the control of the myogenic regulatory factor MyoD. acs.orgnih.gov This suggests a potential indirect role for ANXA11 in muscle cell differentiation through its interaction with calcyclin. While direct evidence for ANXA11's role in osteogenesis is less clear, other annexins like Annexin A1 have been shown to inhibit osteoclast differentiation and pathological bone resorption, indicating a broader involvement of the annexin family in bone homeostasis. nih.gov

Table 1: Role of Annexin A11 in Cellular Differentiation and Development

Developmental Process Organism/System Key Findings
Neuronal Development Zebrafish Loss of Annexin A11 results in aberrant axonal morphology. nih.gov
Neuronal Function Human (in vitro) ANXA11 is involved in the transport of RNA granules in neurons. researchgate.netnih.gov
Myogenesis Mouse (in vitro) The gene for calcyclin (S100A6), an ANXA11 binding partner, is regulated by MyoD during myogenic differentiation. acs.orgnih.gov

Participation in Apoptosis and Cell Survival Pathways

ANXA11 is actively involved in the regulation of apoptosis and cell survival pathways. nih.govnih.gov Its role can be context-dependent, either promoting or inhibiting apoptosis depending on the cellular environment and interacting partners.

The N-terminal domain of ANXA11 contains binding sites for proteins that are directly involved in apoptosis, such as ALG-2. nih.gov By interacting with ALG-2 in a calcium-dependent manner, ANXA11 can augment apoptotic signaling. nih.gov Furthermore, ANXA11 is implicated in the p53 pathway through its interaction with S100A6 (calcyclin). nih.gov

Conversely, in some cancer models, ANXA11 appears to have a pro-survival role. For example, knockdown of ANXA11 in murine hepatocarcinoma cells was found to inhibit in vitro proliferation and enhance apoptosis. nih.gov This suggests that in these cells, ANXA11 contributes to cell survival. The mechanism for this effect was linked to the Akt2/FoxO1 pathway and MMP-9 expression. nih.gov

A critical role for ANXA11 in cell survival is also evident from studies on cytokinesis. Cells that lack ANXA11 are unable to form a functional midbody and fail to complete cytokinesis, which ultimately leads to apoptosis. mdpi.combiorxiv.org This demonstrates that the proper function of ANXA11 during cell division is essential for daughter cell survival.

Table 2: Research Findings on ANXA11 in Apoptosis and Cell Survival

Cell Type/Model ANXA11 Role Interacting Pathway/Molecule
General Pro-apoptotic ALG-2, S100A6/p53 nih.gov
Murine Hepatocarcinoma Pro-survival Akt2/FoxO1, MMP-9 nih.gov
Various Cell Lines Essential for survival post-mitosis Cytokinesis/Midbody formation mdpi.com

Contribution to Cytoskeletal Organization and Dynamics

ANXA11 plays a crucial role in cytoskeletal organization and dynamics, particularly through its interaction with the microtubule network. ucl.ac.uk This interaction is especially evident during mitosis, where ANXA11 co-localizes with microtubules of the mitotic spindle and at the midbody during cytokinesis. ucl.ac.uk

The dynamic redistribution of ANXA11 along the mitotic spindle suggests that it may be actively transported along microtubules, contributing to the structural integrity and function of the spindle apparatus. ucl.ac.uk Its concentration at the centrosome, both during interphase and mitosis, further underscores its role as a key organizer of the microtubule cytoskeleton. ucl.ac.uk

The essential function of ANXA11 in the terminal phase of cytokinesis is a clear example of its contribution to cytoskeletal dynamics. It is recruited to the midbody in late telophase, and its absence leads to the failure of daughter cells to separate, resulting in apoptosis. mdpi.combiorxiv.org This indicates that ANXA11 is indispensable for the final abscission step of cell division, a process that is heavily reliant on the precise reorganization of the cytoskeleton.

Influence on Membrane Repair and Dynamics

The plasma membrane is essential for cellular homeostasis, and its integrity must be maintained for cell survival. nih.gov ANXA11 plays a critical role in the emergency response system of membrane repair. nih.govbiorxiv.org The process is often initiated by a rapid influx of extracellular calcium (Ca²⁺) following a membrane rupture, which acts as a primary signal. nih.govmdpi.com This calcium surge triggers the recruitment of multiple Ca²⁺-sensor proteins, including annexins, to the site of injury. nih.govmdpi.com

Annexins, as a family, are considered central to membrane-related processes such as vesicular trafficking and endo-exocytosis due to their calcium-dependent ability to bind and organize membrane structures. mdpi.com ANXA11, specifically, is recruited immediately to sites of plasma membrane damage. biorxiv.org Research indicates a sequential process for membrane repair, characterized as a "sealing and healing" model. biorxiv.org In this model, annexins like ANXA11 are recruited first to the damage site, arriving before the Endosomal Sorting Complex Required for Transport-III (ESCRT-III) machinery, which is involved in the subsequent "healing" or remodeling phase. biorxiv.org

The function of ANXA11 in membrane dynamics is linked to its Ca²⁺-dependent binding to phospholipids (B1166683), which can neutralize the negative charge on the membrane surface and facilitate membrane organization. researchgate.netmdpi.com Pathogenic mutations in the ANXA11 gene, which are associated with neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), have been shown to impair the protein's recruitment to sites of membrane damage. biorxiv.orgnih.gov This highlights the essential nature of ANXA11 in preserving membrane integrity. biorxiv.org

Aspect of Membrane Repair & Dynamics Role of ANXA11/CAP50 Key Findings
Initial Damage Response Rapid, Ca²⁺-dependent recruitment to the injury site.ANXA11 is among the first responders, arriving before ESCRT-III machinery. biorxiv.org
Membrane Sealing Contributes to the initial sealing of the membrane breach.Acts as a Ca²⁺ sensor, linking calcium signals to the regulation of membrane functions. nih.govmdpi.com
Interaction with Repair Machinery Functions upstream of the ESCRT-III complex.Provides a platform for the subsequent assembly of other repair factors. biorxiv.org
Pathological Implications Mutations linked to ALS impair its recruitment and function.Impaired membrane repair may contribute to the pathogenesis of neurodegenerative diseases. biorxiv.orgnih.gov

Involvement in Secretory Processes

The annexin family of proteins is broadly implicated in regulating membrane trafficking events, including exocytosis and other secretory processes. mdpi.com This involvement stems from their fundamental ability to bind to membranes in a calcium-sensitive manner, thereby providing a link between intracellular calcium signals and the modulation of membrane functions. nih.govmdpi.com

While direct and extensive research on ANXA11's specific role in secretion is still developing, its interaction with other proteins provides significant clues. ANXA11 is known as the calcyclin-associated protein 50 (CAP50) because of its specific, calcium-dependent interaction with calcyclin (S100A6). nih.gov Calcyclin itself has been proposed to regulate secretory processes. nih.gov For instance, extracellular S100A6 has been observed to stimulate the secretion of lactogen II from trophoblast cells, insulin (B600854) from pancreatic cells, and histamine (B1213489) from mast cells. nih.gov Given the specific binding between calcyclin and CAP50/ANXA11, it is plausible that this protein complex plays a role in modulating these secretory events. nih.gov ANXA11's established functions in vesicle trafficking further support its potential involvement in the complex machinery of cellular secretion. nih.gov

Secretory Pathway Component Potential Role of ANXA11/CAP50 Supporting Evidence
Vesicle Trafficking May regulate the movement and fusion of secretory vesicles.Annexins, in general, are involved in intracellular vesicular trafficking. nih.govmdpi.com
Exocytosis Potentially modulates the Ca²⁺-dependent fusion of vesicles with the plasma membrane.The fundamental Ca²⁺-dependent membrane-binding property of annexins is a key mechanism in exocytosis. mdpi.com
Interaction with Calcyclin (S100A6) Forms a complex with calcyclin, a known regulator of secretion.Extracellular calcyclin stimulates the release of hormones like insulin and lactogen II. nih.gov The interaction between CAP50 and calcyclin is specific. nih.gov

Responses to Mechanical Stress and Mechanotransduction

Cells are constantly subjected to mechanical forces from their environment, and their ability to sense and respond to these stimuli—a process known as mechanotransduction—is vital for physiological functions like tissue development and remodeling. atsjournals.org The calcyclin/CAP50 system appears to be an important component of these mechanical signaling pathways. atsjournals.org

Studies have shown that mechanical strain can induce significant changes in the subcellular localization and interactions of CAP50/ANXA11. atsjournals.org For example, the application of mechanical stretch to fibroblasts can trigger the translocation of CAP50 from the nucleus to the cytoplasm. atsjournals.org This event is also associated with its dissociation from phospholipid membranes, suggesting a dynamic regulatory mechanism in response to physical force. atsjournals.org

The response is also linked to upstream signaling events. Mechanical strain causes a rapid influx of Ca²⁺ ions through stretch-activated ion channels, a necessary step for subsequent cellular responses like DNA synthesis. atsjournals.org Furthermore, the activation of protein tyrosine kinase pp60-src, a key regulator in mechanical stretch pathways, has been linked to the phosphorylation and subsequent translocation of CAP50. atsjournals.org The promoter for the calcyclin gene, ANXA11's binding partner, also contains a consensus sequence identical to the shear stress-responsive element, further cementing the role of this protein complex in mechanotransduction. atsjournals.org

Mechanical Stimulus Effect on Calcyclin/CAP50 System Associated Signaling Events
Mechanical Strain/Stretch Translocation of CAP50/ANXA11 from the nucleus to the cytoplasm. atsjournals.orgRapid influx of Ca²⁺ through stretch-activated ion channels. atsjournals.org
Mechanical Strain/Stretch Dissociation of CAP50/ANXA11 from phospholipid membranes. atsjournals.orgActivation of protein tyrosine kinase pp60-src. atsjournals.org
Shear Stress The promoter of the calcyclin (S100A6) gene contains a shear stress-responsive element. atsjournals.orgSuggests transcriptional regulation of the system in response to mechanical forces. atsjournals.org

Transcriptional and Post Translational Regulation of Calcyclin Associated Protein 50 Cap50 /annexin A11 Gene Expression

Genetic Locus and Gene Structure (ANXA11)

The gene encoding ANXA11, officially designated ANXA11, is located on the long (q) arm of human chromosome 10 at position 22.3. wikipedia.org Specifically, its genomic coordinates are from base pair 80,150,889 to 80,205,808 on chromosome 10 (GRCh38/hg38), spanning a region of 54,920 bases. genecards.org The ANXA11 gene is a member of the annexin (B1180172) family, a group of proteins that bind to phospholipids (B1166683) in a calcium-dependent manner. maayanlab.cloudmapmygenome.in The gene structure of ANXA11 is considered to be the progenitor for other paralogous annexin genes. wikipedia.org The gene gives rise to several transcript variants, which in turn encode at least two different protein isoforms. This protein-coding gene is comprised of a unique N-terminal domain and a conserved C-terminal domain, the latter of which contains the binding sites for calcium-dependent phospholipids. maayanlab.cloudmapmygenome.in

FeatureDescription
Gene Symbol ANXA11
Protein Name Annexin A11, Calcyclin-Associated Protein 50 (CAP50)
Chromosomal Locus 10q22.3
Genomic Coordinates (GRCh38/hg38) chr10:80,150,889-80,205,808
Gene Size 54,920 bases

Transcriptional Control Mechanisms and Regulatory Elements

The transcription of the ANXA11 gene is a tightly controlled process influenced by a variety of factors, including growth factors and tumor suppressor proteins. These regulatory elements ensure that the expression of ANXA11 is modulated in response to cellular needs and external stimuli.

Influence of Growth Factors

The expression of ANXA11 has been linked to pathways involving growth factors. For instance, ANXA11 is implicated in cancer metastasis, invasion, and drug resistance through the Platelet-Derived Growth Factor Receptor (PDGFR) and Mitogen-Activated Protein Kinase (MAPK)/p53 pathways. researchgate.net This suggests that signaling cascades initiated by growth factors can ultimately impact the transcriptional activity of the ANXA11 gene.

Regulation by Tumor Suppressor Proteins (e.g., p53)

The tumor suppressor protein p53, a critical regulator of the cell cycle and apoptosis, also appears to play a role in modulating ANXA11 expression. nih.govmdpi.commdpi.com The involvement of ANXA11 in the MAPK/p53 pathway highlights a potential mechanism by which p53 can influence its transcription. researchgate.net A balanced interplay between ANXA11, S100A6 (calcyclin), and p53 may be crucial for normal cellular functions, with ANXA11 potentially acting as an inhibitor that modulates the transcriptional activity of p53. researchgate.net This complex relationship suggests that p53 can either directly or indirectly regulate the expression of ANXA11 as part of its broader role in maintaining cellular homeostasis.

Post-Translational Modifications and Their Impact on Protein Stability and Activity

Following its synthesis, the ANXA11 protein undergoes several post-translational modifications that are critical for its stability, localization, and function. While specific phosphorylation sites on ANXA11 are still being fully elucidated, it is known that phosphorylation plays a key role in regulating the conformation and function of annexin proteins in general. researchgate.net For other annexins, such as Annexin A1 and A2, phosphorylation is essential for their translocation and interaction with other molecules. nih.govnih.govmdpi.com It is plausible that similar mechanisms regulate ANXA11, influencing its interactions with binding partners like RNA or cellular membranes. mdpi.com

Mutations in ANXA11 have been linked to neurodegenerative diseases like amyotrophic lateral sclerosis (ALS). mdpi.comresearchgate.netkcl.ac.uknih.gov Some of these mutations can reduce the stability of the ANXA11 protein. For example, the G38R and D40G mutations decrease protein stability, while the D40G variant has been shown to cause the formation of cytoplasmic aggregates in motor neurons. nih.gov These findings underscore the importance of proper protein folding and stability for normal ANXA11 function.

Pathophysiological Implications and Disease Associations of Calcyclin Associated Protein 50 Cap50 /annexin A11

Role in Oncogenesis and Tumor Progression

ANXA11's involvement in cancer is complex, with its role appearing to be highly dependent on the specific type of malignancy. It has been shown to act as both a tumor promoter and a suppressor, influencing cell growth, motility, and therapeutic resistance.

The expression of ANXA11 is frequently altered in cancerous tissues compared to their healthy counterparts. In gastric cancer, both mRNA and protein levels of ANXA11 are significantly higher in tumor tissues than in adjacent normal mucosa. nih.gov This increased expression correlates with larger tumor size, deeper tumor infiltration, lymph node metastasis, and more advanced TNM staging. nih.gov Similarly, in oral squamous cell carcinoma (OSCC), ANXA11 is highly expressed and associated with TNM stage, degree of differentiation, and lymph node metastasis. researchgate.net

Conversely, in other cancers, lower levels of ANXA11 are linked to a more aggressive phenotype. For instance, in ovarian cancer, decreased expression of ANXA11 has been observed in cisplatin-resistant cells and is significantly associated with earlier tumor recurrence. nih.gov In a murine model of hepatocarcinoma, cells with higher metastatic potential showed lower levels of ANXA11, suggesting it acts as a suppressor of malignancy in this context. nih.gov

Cancer TypeANXA11 Expression ProfileAssociated Clinical Features
Gastric CancerUpregulatedTumor size, infiltration, lymph node metastasis, TNM stage nih.gov
Oral Squamous Cell Carcinoma (OSCC)UpregulatedTNM stage, differentiation, lymph node metastasis researchgate.net
Ovarian CancerDownregulated in resistant tumorsCisplatin resistance, earlier recurrence nih.gov
Hepatocarcinoma (murine)Downregulated in high-metastatic cellsIncreased tumorigenicity, lymph node metastasis, 5-FU resistance nih.gov
Colorectal CancerAssociated with lymph node metastasis nih.gov

ANXA11 influences key cellular behaviors that drive cancer progression, including proliferation, migration, and invasion, often by modulating critical signaling pathways.

In gastric cancer, silencing ANXA11 with small interfering RNA (siRNA) was found to inhibit cell proliferation, colony formation, migration, and invasion. nih.gov Mechanistically, these effects were attributed to the downregulation of the AKT/GSK-3β pathway, a central signaling cascade that controls cell growth and survival. nih.gov Likewise, in oral squamous cell carcinoma, ANXA11 was shown to facilitate cancer progression by activating the PI3K/AKT signaling pathway. researchgate.net Knockdown of ANXA11 in OSCC cells suppressed both proliferation and metastasis. researchgate.net

In glioma cells, where ANXA11 is markedly upregulated, its downregulation inhibited cell proliferation and induced apoptosis. nih.gov This was associated with G2/M phase cell cycle arrest and negative regulation of AKT phosphorylation and MMP2/-9 expression and activity, which are crucial for invasion. nih.gov Paradoxically, in certain ovarian cancer cell lines, the suppression of ANXA11 was shown to reduce cell proliferation and colony formation ability, yet it also conferred resistance to the chemotherapeutic agent cisplatin. nih.gov

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. ANXA11 has been directly implicated in this complex process. Its elevated expression is significantly associated with local lymph node metastasis in both gastric cancer and OSCC. nih.govresearchgate.net

In a murine hepatocarcinoma model, the stable knockdown of ANXA11 enhanced the in vitro migration and invasion capabilities of cancer cells. nih.gov Furthermore, it increased the cells' adhesion potential to lymph nodes in situ and promoted in vivo tumor malignancy and lymph node metastasis. nih.gov This suppressor role in hepatocarcinoma metastasis was found to be mediated through the c-Jun pathway. nih.gov The process of metastasis is facilitated by the degradation of the extracellular matrix (ECM). Annexins can play a role in this by promoting the activation of proteases like plasmin, which can degrade ECM components such as fibronectin. nih.gov

Involvement in Neurodegenerative Disorders

Beyond its role in cancer, ANXA11 is increasingly recognized for its involvement in the pathology of debilitating neurodegenerative diseases, most notably Amyotrophic Lateral Sclerosis (ALS).

ANXA11 is expressed in various tissues, including the brain. nih.gov Within the central nervous system, annexin (B1180172) proteins are involved in diverse processes, from neuronal development to responding to injury. nih.gov In cultured cells, ANXA11 has been observed to localize within the nucleoplasm of interphase cells and to concentrate around the mitotic apparatus during cell division. nih.gov In the brain, the expression of presenilins, proteins associated with Alzheimer's disease, is primarily found in neuronal populations and localized to the endoplasmic reticulum and Golgi complex, compartments where ANXA11 also functions in protein trafficking. nih.govnih.gov

The most well-defined role for ANXA11 in neurodegeneration is in ALS. For other major neurodegenerative disorders, the evidence is less direct and often pertains to the annexin family in general rather than ANXA11 specifically.

Amyotrophic Lateral Sclerosis (ALS): Mutations in the ANXA11 gene have been identified as a cause of familial ALS. nih.gov ANXA11 functions as a molecular tether, linking RNA-containing granules to lysosomes for processing and transport. nih.govnih.gov ALS-associated mutations in ANXA11 can disrupt this crucial interaction, impairing RNA transport within motor neurons. nih.gov A primary pathogenic mechanism appears to be a toxic gain-of-function involving abnormal protein aggregation. nih.gov Pathogenic ANXA11 variants lead to the formation of insoluble ANXA11 aggregates in the cytoplasm of neurons. nih.govnih.gov These aggregates often co-localize with inclusions of another key ALS-related protein, TAR DNA-binding protein 43 (TDP-43). nih.govnih.govresearchgate.net The aggregation of ANXA11 itself is considered sufficient to cause neurodegeneration. nih.govnih.gov

Alzheimer's Disease (AD): A direct, causative role for ANXA11 in Alzheimer's disease has not been established. The pathology of AD is primarily linked to the accumulation of amyloid-β peptides and hyperphosphorylated tau protein. nih.govnih.gov While chronic neuroinflammation is a hallmark of AD, and other annexins (like Annexin A1) have been studied in this context, the specific contribution of ANXA11 remains unclear. nih.govresearchgate.net Some research suggests a potential link between annexins and the microglial clearance of amyloid-β. researchgate.net

Parkinson's Disease (PD): Similar to Alzheimer's, a specific molecular mechanism for ANXA11 in Parkinson's disease is not well-defined. PD pathology is characterized by the loss of dopaminergic neurons and the aggregation of α-synuclein protein. nih.govnih.gov Neuroinflammation is a key component of the disease, but the specific role of ANXA11 in this process in PD has not been elucidated. nih.govnih.gov

Huntington's Disease (HD): Huntington's disease is a genetic disorder caused by repeat expansions in the huntingtin gene, leading to the production of a mutant huntingtin protein that aggregates and causes neuronal dysfunction. nih.govnorthwestern.edunih.gov There is currently no defined molecular mechanism directly linking ANXA11 to the pathogenesis of Huntington's disease.

DisorderANXA11 Expression/LocalizationProposed Molecular Mechanism
Amyotrophic Lateral Sclerosis (ALS)Forms insoluble aggregates in the cytoplasm of motor neurons. nih.govnih.govMutations impair the tethering of RNA granules to lysosomes. nih.govnih.gov A toxic gain-of-function mechanism leads to ANXA11 and TDP-43 protein aggregation, which is sufficient to cause neurodegeneration. nih.govnih.govnih.gov
Alzheimer's DiseaseNot specifically characterized; other annexins (e.g., Annexin A1) are implicated in neuroinflammation. nih.govresearchgate.netNo direct mechanism defined for ANXA11. General annexin family may be involved in microglial clearance of pathological proteins. researchgate.net
Parkinson's DiseaseNot specifically characterized.No direct mechanism defined for ANXA11.
Huntington's DiseaseNot specifically characterized.No direct mechanism defined for ANXA11.

Advanced Methodologies and Research Approaches in Calcyclin Associated Protein 50 Cap50 /annexin A11 Research

Biochemical and Biophysical Characterization Techniques

Understanding the structure-function relationship of ANXA11 requires a combination of biochemical and biophysical methods to probe its properties at the molecular level. These techniques have been vital for characterizing its domains, binding interactions, and aggregation propensity.

Nuclear Magnetic Resonance (NMR) spectroscopy has provided high-resolution insights into the flexible N-terminal domain, confirming its largely unfolded nature but also identifying a tendency to form a helical conformation in the region of residues 39-69. frontiersin.org To investigate the aggregation properties of ANXA11, particularly in the context of ALS-associated mutations, researchers use amyloid-specific dyes. Assays using Congo red and Thioflavin T (ThT) have demonstrated that the N-terminal domain and its pathogenic variants can form amyloid-like fibrils with a characteristic cross-β architecture, which was further confirmed by X-ray diffraction. nih.gov

Table 1: Biochemical and Biophysical Techniques in ANXA11 Research

Technique Application in ANXA11 Research Key Findings Citations
Mass Spectrometry Validation of molecular weight of recombinant ANXA11 constructs. Confirmed the expected mass of purified full-length and truncated ANXA11 proteins used in further studies. frontiersin.org
Small-Angle X-ray Scattering (SAXS) Analysis of the overall shape and conformation of full-length ANXA11 in solution. Determined key structural parameters like the radius of gyration (Rg) and maximum particle dimension (Dmax) under different calcium concentrations. frontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy High-resolution structural analysis of the N-terminal domain and its interaction with binding partners like Calcyclin (B1166246) (S100A6). Confirmed the N-terminus is largely intrinsically disordered but has a nascent helical region; identified the binding site for CacyBP on calcyclin. frontiersin.orgnih.gov
Circular Dichroism (CD) Spectroscopy Assessment of the secondary structure content (α-helix, β-sheet) of ANXA11 fragments. Showed that a fragment of a calcyclin-binding protein (CacyBP) contains minimal α-helix and β-sheet content, being mostly random coil. nih.gov
Congo Red (CR) Assay Detection of amyloidogenic aggregates of ANXA11's proline-rich domain (PRD). Showed spectral shifts indicating the formation of amyloid aggregates by the A11 PRD. nih.gov
Thioflavin T (ThT) Fluorescence Assay Monitoring the kinetics of fibril formation of ANXA11 PRD and its ALS-associated variants. Revealed that while ALS variants form fibrils, they do so at a slower rate than the wild-type domain. nih.gov
Proteinase K (PK) Digestion Assay Assessing the stability and core structure of ANXA11 aggregates. Demonstrated that aggregates of the A11 PRD are resistant to proteolysis, a characteristic of amyloids, and helped map the core fragments. nih.gov

Cell-Based Assays for Functional Elucidation

To translate biochemical properties into cellular functions, a variety of cell-based assays are employed. These assays allow for the study of ANXA11's role in dynamic cellular processes in a more physiologically relevant context.

A key function attributed to several annexins is a role in plasma membrane repair. To study this, laser-wounding assays are used. nih.govbiorxiv.org In this technique, a focused laser beam creates a precise injury in the plasma membrane of a live cell, and the recruitment of fluorescently tagged ANXA11 to the damage site is monitored in real-time using high-resolution microscopy. nih.gov Studies have shown that while other annexins are rapidly recruited to membrane lesions, ALS-associated mutations in ANXA11 can impair its recruitment, compromising the repair process. biorxiv.org

Fluorescence Recovery After Photobleaching (FRAP) is another powerful technique used to study the dynamics of ANXA11. nih.gov This method has been used to assess the liquidity and phase-separation properties of ANXA11 condensates within cells. By photobleaching the fluorescence in a small region of an ANXA11 condensate and measuring the rate of fluorescence recovery, researchers can determine the mobility of the protein molecules. These experiments have shown that fresh condensates are liquid-like, but ALS-mutant condensates are less dynamic, suggesting a pathological transition towards a more solid, aggregate-like state. nih.gov

To investigate ANXA11's role in the secretory pathway, researchers have used transport assays with temperature-sensitive viral glycoproteins (tsO45 VSV-G). nih.gov By shifting the temperature, the tagged cargo protein is released from the endoplasmic reticulum (ER), and its transport to the Golgi can be tracked. The acceleration of this transport in ANXA11-knockdown cells indicated that ANXA11 modulates the rate of ER-to-Golgi trafficking. nih.gov Standard immunofluorescence (IF) or immunocytochemistry (ICC) is also widely used to visualize the subcellular localization of ANXA11 in various cell lines, such as HeLa or A431 cells, revealing its presence in the nucleoplasm, cytoplasm, and around the mitotic apparatus. uniprot.orgptglab.comptglab.com

Genetic Manipulation and Gene Editing Strategies (e.g., RNA Interference, CRISPR/Cas9)

Genetic manipulation technologies are fundamental tools for dissecting the function of proteins by either reducing their expression or introducing specific mutations. RNA interference (RNAi) and the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)/Cas9 system have been pivotal in ANXA11 research. nih.govmdpi.com

RNAi utilizes small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) to induce the degradation of specific messenger RNA (mRNA), leading to a transient "knockdown" of the target protein. nih.gov This approach has been used to deplete ANXA11 in cell culture models to study its role in ER-to-Golgi trafficking and other cellular processes. nih.gov

More recently, the CRISPR/Cas9 system has emerged as a revolutionary tool for precise genome editing. nih.govmdpi.com It allows for the creation of permanent "knockout" cell lines or organisms by introducing targeted DNA double-strand breaks that lead to gene-disrupting insertions or deletions. nih.gov CRISPR/Cas9 has been used to create ANXA11 knockout zebrafish to study the protein's importance for neuronal function and development in vivo. nih.gov Furthermore, this technology enables the introduction of specific, disease-causing point mutations (e.g., D40G, G38R) into the genome of cells or model organisms. nih.govnih.gov This "knock-in" approach is superior to simple overexpression of a mutant protein, as it maintains the gene's natural regulatory context, allowing for more accurate disease modeling.

Table 2: Comparison of Genetic Manipulation Techniques in ANXA11 Research

Feature RNA Interference (RNAi) CRISPR/Cas9
Mechanism Post-transcriptional gene silencing via mRNA degradation. nih.gov DNA-level gene editing by creating targeted double-strand breaks. nih.gov
Effect Transient knockdown of protein expression (gene silencing). nih.gov Permanent gene knockout or knock-in of specific mutations (gene editing). nih.govmdpi.com
Outcome Reduced protein levels. Complete loss of protein function (knockout) or expression of a mutated protein (knock-in).
Application in ANXA11 Research Studying the effects of transient ANXA11 depletion in cell culture (e.g., role in vesicle trafficking). nih.gov Creating stable knockout animal models (zebrafish) to study loss-of-function phenotypes; introducing ALS-linked mutations to model disease. nih.govnih.gov
Advantages Technically simpler and faster for transient studies in cell lines. Creates permanent, heritable genetic changes; allows for precise modeling of point mutations. mdpi.com
Limitations Incomplete knockdown is common; potential for off-target effects. More technically complex; potential for off-target DNA cleavage.

Proteomic and Interactome Mapping Approaches (e.g., Co-immunoprecipitation, Mass Spectrometry)

Proteins rarely act in isolation; they function within complex networks of interacting molecules. keio.ac.jp Identifying the binding partners of ANXA11 is crucial for understanding its biological roles. Proteomic approaches, particularly co-immunoprecipitation coupled with mass spectrometry (IP-MS), have been the primary methods for mapping the ANXA11 interactome. researchgate.net

Co-immunoprecipitation (Co-IP) is a technique used to isolate a specific protein and its binding partners from a cell lysate. nih.gov An antibody targeting ANXA11 is used to pull it out of the solution, bringing along any proteins that are physically associated with it. These co-precipitated proteins can then be identified using high-sensitivity nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS). nih.gov

This strategy has been successfully used to identify several key ANXA11 interactors. For example, a physical association between ANXA11 and Sec31A, a component of the COPII coat complex involved in vesicle budding from the ER, was confirmed using Co-IP. nih.gov This interaction was shown to be mediated by another calcium-binding protein, ALG-2. nih.gov Similarly, IP-MS analysis of renal epithelial cells identified ANXA11 as an interacting partner of Annexin (B1180172) A1. nih.gov The foundational interaction that gave the protein its name, the calcium-dependent binding to calcyclin (S100A6), was also studied using various protein-protein interaction assays. uniprot.orgnih.govucl.ac.uk

Table 3: Selected ANXA11 Interacting Proteins Identified by Proteomic Methods | Interacting Protein | Function of Interactor | Method of Identification/Validation | Functional Implication of Interaction | Citations | | :--- | :--- | :--- | :--- | :--- | | Calcyclin (S100A6) | S100 family calcium-binding protein involved in cell cycle and differentiation. nih.govnih.gov | In vitro binding assays, Co-IP. nih.govucl.ac.uk | Regulates cell cycle; ALS mutations in ANXA11 alter calcyclin binding and S100A6 can dissolve ANXA11 fibrils. nih.govucl.ac.uk | | Sec31A | Outer cage component of the COPII complex, involved in ER-to-Golgi transport. nih.gov | Co-IP, Pulldown assays. nih.gov | ANXA11 stabilizes Sec31A at ER exit sites, modulating the early secretory pathway. nih.gov | | ALG-2 | Penta-EF-hand calcium-binding protein that acts as an adaptor. nih.gov | Co-IP, Pulldown assays. nih.gov | Bridges the interaction between ANXA11 and Sec31A in a calcium-dependent manner. nih.gov | | Annexin A1 | Annexin family member involved in membrane processes and anti-inflammation. nih.gov | IP-MS/MS. nih.gov | Co-participation in calcium-dependent membrane-related cellular processes. nih.gov | | RNA | Information-carrying molecules. | In vitro binding assays. frontiersin.org | ANXA11 acts as a molecular tether, linking RNA granules to lysosomes for transport within the cell. frontiersin.orgalsnewstoday.com |

In Vitro and In Vivo Model Systems for Disease Modeling and Functional Studies

To understand the role of ANXA11 in the complex environment of a whole organism and its contribution to disease, researchers rely on various in vitro and in vivo model systems.

In vitro systems, such as reconstitution assays, allow for the study of specific biochemical processes in a controlled, cell-free environment. For example, the role of ANXA11 in ER-to-Golgi transport has been examined using in vitro reconstitution analysis, which supported findings from cell-based assays. nih.gov

In vivo models are indispensable for studying developmental processes and modeling human diseases. The zebrafish (Danio rerio) has emerged as a powerful vertebrate model in ANXA11 research. alsnewstoday.comnih.gov Its genetic tractability and transparent embryos allow for real-time imaging of neuronal development. Researchers have used CRISPR/Cas9 to create ANXA11 knockout zebrafish, which display defects in motor behavior and aberrant axonal morphology. nih.gov Importantly, these defects could be rescued by expressing human wild-type ANXA11, demonstrating a conservation of function. nih.gov Furthermore, expressing human ANXA11 with ALS-associated mutations (e.g., D40G) in zebrafish recapitulated the aberrant neuronal structure, providing direct in vivo evidence for the mutations' pathogenicity. nih.govnih.gov

The fruit fly, Drosophila melanogaster, has also been used as a model system. Longitudinal RNAi knockdown of the ANXA11 homolog in Drosophila has been employed to study the long-term consequences of reduced ANXA11 function in neurons. nih.gov These animal models have been critical in linking ANXA11 mutations to specific cellular pathologies, such as nuclear envelope dysfunction, which appears to be an early event in the disease process. nih.govnih.gov

Q & A

Q. What computational approaches are effective for predicting CAP50’s interactome or structural dynamics?

  • Methodology : Molecular docking (e.g., HADDOCK) models ANXA11-calcyclin interactions based on known binding motifs. Machine learning (e.g., AlphaFold-Multimer) predicts novel complexes, validated by biophysical assays like isothermal titration calorimetry (ITC) .

Methodological Best Practices

  • Data Reproducibility : Include detailed protocols for antibody validation (e.g., knockdown/knockout controls) and statistical methods (e.g., ANOVA for multi-group comparisons) .
  • Contradiction Resolution : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address conflicting results through meta-analysis or independent replication .
  • Ethical Considerations : Disclose all conflicts of interest and adhere to institutional guidelines for animal/human studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.